molecular formula C14H8Cl3F3N2O B2901329 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide CAS No. 338407-80-0

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide

Cat. No.: B2901329
CAS No.: 338407-80-0
M. Wt: 383.58
InChI Key: CGODDVNAPDQFMY-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide is a synthetic organic compound known for its significant chemical and biological activities. The compound is characterized by its complex structure involving chlorine and trifluoromethyl groups, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically involves the formation of the pyridine and dichlorophenyl acetamide moieties followed by their coupling. Common starting materials include 3-chloro-5-(trifluoromethyl)pyridine and 2,4-dichlorobenzoyl chloride. These react under controlled conditions with suitable catalysts and solvents to yield the desired compound. Industrial Production Methods : Industrial preparation scales up the laboratory synthesis process. It often involves optimized reaction conditions, including precise temperature control, high-purity reagents, and advanced catalytic systems to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes a variety of chemical reactions such as:

  • Oxidation: : Conversion of the compound into corresponding oxidized forms.

  • Reduction: : Reaction to yield reduced derivatives.

  • Substitution: : Various functional groups can replace the halogens in the compound under appropriate conditions. Common Reagents and Conditions : Typical reagents include strong oxidizing agents for oxidation reactions, reducing agents like lithium aluminum hydride for reductions, and nucleophiles for substitution reactions. Major Products : Products depend on the specific type of reaction. For instance, oxidation might lead to the formation of carbonyl-containing derivatives, while reduction could yield corresponding amines or alcohols.

Scientific Research Applications

Chemistry: : Widely used as a building block in the synthesis of complex organic molecules. Biology : Employed in the study of enzyme interactions and as a potential inhibitor for certain biological pathways. Medicine : Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Industry : Used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets within biological systems. These include binding to enzymes and receptors, thereby modifying their activity. The pathways involved often include those related to signal transduction and metabolic processes, highlighting its potential impact in therapeutic applications.

Comparison with Similar Compounds

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide stands out due to the presence of both chlorine and trifluoromethyl groups, which confer unique chemical reactivity and biological properties. Similar compounds include those with either halogenated pyridine or dichlorophenyl structures, but not both. This compound's dual functionality is what sets it apart, making it a valuable candidate for a range of applications from synthetic chemistry to drug development.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F3N2O/c15-7-1-2-8(9(16)4-7)11(13(21)23)12-10(17)3-6(5-22-12)14(18,19)20/h1-5,11H,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGODDVNAPDQFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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